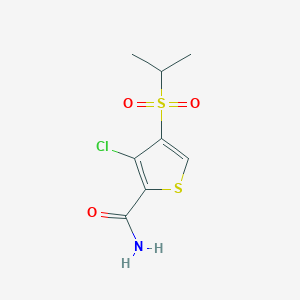
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is a chemical compound with the molecular formula C13H17NO5. It is known for its application in bioorthogonal chemistry, particularly in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria . This compound is also utilized in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines .
Méthodes De Préparation
The synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves the functionalization of cyclooctene derivatives. One common method includes the reaction of cyclooctene with succinimidyl carbonate or N-hydroxysuccinimidyl carbonate under suitable conditions . The reaction typically requires a catalyst-free environment and can be performed at room temperature. Industrial production methods may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate undergoes various chemical reactions, including:
Click Chemistry Reactions: It reacts with tetrazine-functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage.
Diels-Alder Cycloaddition: The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is a notable reaction, known for its fast and biologically compatible ligation technology.
Common reagents used in these reactions include tetrazines and other functionalized compounds. The major products formed from these reactions are stable covalent linkages that are useful in biological labeling and imaging .
Applications De Recherche Scientifique
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate has several scientific research applications:
Biological Labeling and Imaging: It is used in the synthesis of vancomycin-TCO, which can bind to the cell wall of gram-positive bacteria and react with tetrazine-decorated magneto-fluorescent nanoparticles.
Bioorthogonal Chemistry: The compound is valuable in bioorthogonal labeling methods, which are useful for the detection of gram-positive bacteria.
Organic Synthesis: It serves as a building block in various organic synthesis reactions, particularly in the preparation of complex molecules.
Material Science: The compound is used in the development of materials such as urethanes, polyurethanes, and flame retardants.
Mécanisme D'action
The mechanism of action of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate involves its ability to undergo strain-promoted copper-free click chemistry reactions. The compound reacts with tetrazine-functionalized biomolecules, resulting in a stable covalent linkage. This reaction is facilitated by the 4+2 inverse electron demand Diels-Alder cycloaddition, which is the fastest biologically compatible ligation technology reported . The molecular targets and pathways involved include the cell wall of gram-positive bacteria and tetrazine-decorated nanoparticles .
Comparaison Avec Des Composés Similaires
(E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate is unique due to its ability to undergo fast and efficient click chemistry reactions without the need for a catalyst. Similar compounds include:
- (E)-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl ester carbonic acid
- trans-4-Cycloocten-1-yl 2,5-dioxo-1-pyrrolidinyl carbonate
- TCO-N-hydroxysuccinimidyl carbonate
- TCO-NHS
- TCO-carbonate
These compounds share similar functional groups and reactivity but may differ in their specific applications and reaction conditions.
Propriétés
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQJOKGFAIFAQ-TXXBHVLJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{[(Pyridin-4-yl)methyl]amino}cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)
![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)
![2-tert-Butyl-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350841.png)
![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)
![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350849.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)
![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)


![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)

